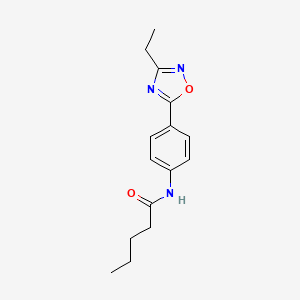
N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as CXCR7 antagonist, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a high affinity for CXCR7, a chemokine receptor that plays a crucial role in various physiological and pathological processes.
作用机制
The mechanism of action of N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemokine receptor that plays a crucial role in various physiological and pathological processes, including cancer metastasis, angiogenesis, and inflammation. By blocking the N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide receptor, N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide inhibits the migration and invasion of cancer cells and reduces inflammation.
Biochemical and Physiological Effects
N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the migration and invasion of cancer cells. In vivo studies have shown that it reduces tumor growth and metastasis in animal models. Additionally, N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to reduce inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is its high affinity for N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. This allows for the selective inhibition of this receptor without affecting other chemokine receptors. Additionally, this compound has been shown to have low toxicity in animal models. One of the limitations of N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of research is the development of more potent and selective N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide antagonists. Another area of research is the investigation of the role of N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in other pathological processes, such as autoimmune diseases and neurodegenerative diseases. Additionally, the development of new formulations of N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide with improved solubility and bioavailability could improve its therapeutic potential.
Conclusion
In conclusion, N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is a promising small molecule with potential therapeutic applications in cancer treatment and inflammatory diseases. Its high affinity for N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide and low toxicity make it an attractive candidate for further research. The development of more potent and selective N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide antagonists and the investigation of the role of N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in other pathological processes could lead to new therapeutic options for a range of diseases.
合成方法
The synthesis of N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves several steps. The first step is the preparation of 4-methoxybenzohydrazide by reacting 4-methoxybenzoic acid with hydrazine hydrate. The second step involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate to form the corresponding ethyl ester. The third step is the reaction of the ethyl ester with 3-amino-5-cyclohexyl-1,2,4-oxadiazole to form N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)acetamide. Finally, the acetamide is converted to the benzamide by reacting it with benzoyl chloride.
科学研究应用
N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its role in cancer treatment. N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to be overexpressed in various types of cancer, including breast, lung, and prostate cancer. N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the migration and invasion of cancer cells by blocking the N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide receptor.
属性
IUPAC Name |
N-cyclohexyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-17-13-11-15(12-14-17)20-24-22(28-25-20)19-10-6-5-9-18(19)21(26)23-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIKREARJLNRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7692160.png)
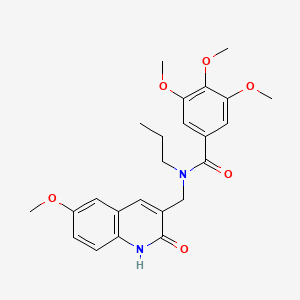


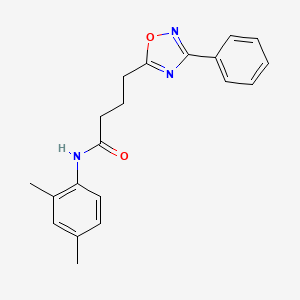


![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692213.png)

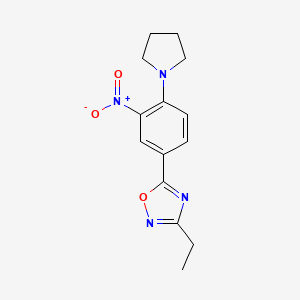
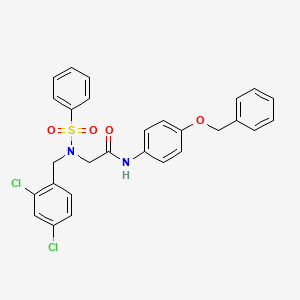

![N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide](/img/structure/B7692241.png)
